

# 1-(3-Methoxypropyl)-4-Piperidinol Derivatives: Technical Development Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	1-(3-Methoxypropyl)-4-Piperidinol
CAS No.:	1225518-03-5
Cat. No.:	B2467642

[Get Quote](#)

## Executive Summary

**1-(3-Methoxypropyl)-4-piperidinol** (CAS: 1225518-03-5) serves as a critical, albeit often understated, scaffold in modern medicinal chemistry. While its nitrogen-substituted "sibling"—the amine intermediate for the blockbuster drug Prucalopride—often dominates the literature, the 4-piperidinol variant offers a distinct orthogonal reactivity profile.

This guide focuses on the 4-hydroxy moiety as a pivotal handle for diversifying into esters, ethers, and carbamates. These derivatives are highly relevant in the development of Sigma-1 receptor ligands (neuroprotection, neuropathic pain) and 5-HT<sub>4</sub> receptor agonists (gastrointestinal motility).

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5]

Property	Specification	Relevance to Drug Design
CAS Number	1225518-03-5	Unique identifier for the alcohol core.[1]
Molecular Formula	C9H19NO2	Low molecular weight (173.25 g/mol ) allows for significant derivatization while staying within Lipinski's Rule of 5.
LogP (Predicted)	-0.3 - 0.8	Highly hydrophilic core; the 3-methoxypropyl tail adds necessary lipophilicity for CNS penetration without exceeding logP 3.0.
pKa (Piperidine N)	-9.5 - 10.5	Exists predominantly as a cation at physiological pH, crucial for electrostatic interactions with Aspartate residues in GPCR binding pockets.
Boiling Point	~266°C	High boiling point requires vacuum distillation for purification.

## Synthetic Architectures

The synthesis of **1-(3-methoxypropyl)-4-piperidinol** is a two-stage process designed to maximize yield and minimize over-alkylation.

## Core Synthesis Protocol

Objective: Synthesize the 4-piperidinol core from commercially available 4-piperidone hydrochloride.

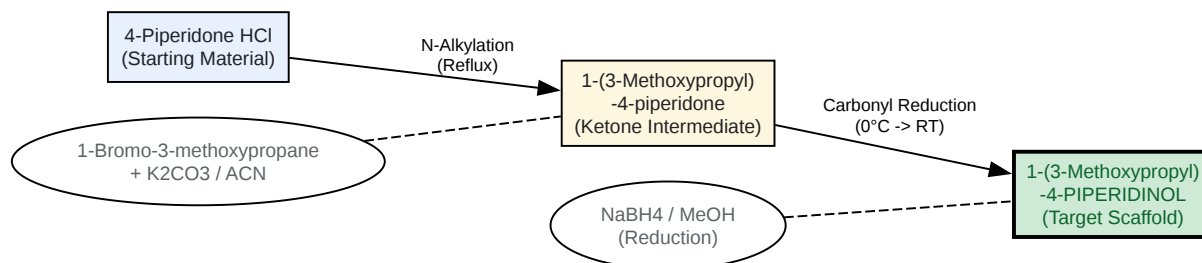
Step 1: N-Alkylation (The "Tail" Attachment)

- Reagents: 4-Piperidone HCl, 1-Bromo-3-methoxypropane, Potassium Carbonate ( ), Acetonitrile (ACN).
- Conditions: Reflux, 12-16 hours.
- Mechanism:  
  
nucleophilic substitution. The carbonate base scavenges the HCl from the starting material and the HBr byproduct.
- Critical Control: Use of NaI (catalytic) can accelerate the reaction via the Finkelstein reaction (in situ conversion of alkyl bromide to more reactive alkyl iodide).

#### Step 2: Carbonyl Reduction (The "Head" Formation)

- Reagents: 1-(3-Methoxypropyl)-4-piperidone, Sodium Borohydride ( ), Methanol/Ethanol.
- Conditions:  
  
to Room Temperature, 2 hours.
- Workup: Quench with dilute HCl, neutralize with NaOH, extract with DCM.
- Why  
  
? It is chemoselective for the ketone over the ether and amine functionalities. It avoids the harsh conditions of catalytic hydrogenation which might cleave the methoxy group under high pressure.

## Visualization: Synthetic Pathway



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis of the **1-(3-Methoxypropyl)-4-piperidinol** scaffold from 4-piperidone.

## Derivatization Strategies & Medicinal Chemistry

The 4-hydroxyl group is the "warhead" attachment point. Modifications here drastically alter the pharmacological profile.

### Strategy A: Etherification (Sigma-1 Receptor Ligands)

- Target: Sigma-1 ( ) Receptor Agonists/Antagonists.[2]
- Rationale: The "1-(3-methoxypropyl)" tail provides the classic "N-alkyl" pharmacophore required for the receptor. Converting the 4-OH to a 4-phenoxy or 4-benzyloxy group creates a "lipophilic sandwich" around the central amine, significantly boosting affinity ( $K_i < 10$  nM).
- Protocol: Williamson Ether Synthesis is often too harsh.
  - Preferred Method: Mitsunobu Reaction (PPh<sub>3</sub>, DIAD, Phenol) allows for stereochemical inversion if starting with a chiral alcohol, or reliable coupling with hindered phenols.

### Strategy B: Esterification (Prodrugs & Soft Drugs)

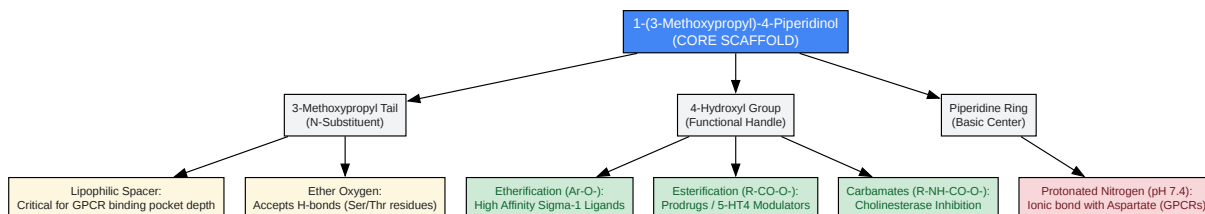
- Target: Muscarinic Antagonists or 5-HT<sub>4</sub> Modulators.

- Rationale: Esters (e.g., 4-acetoxy, 4-benzoyloxy) increase lipophilicity (LogP) for blood-brain barrier (BBB) penetration. Once in the CNS, esterases can hydrolyze them back to the active alcohol or a metabolite.
- Protocol: Acyl chloride + Et<sub>3</sub>N in DCM.

## Strategy C: Carbamates (Enzyme Inhibitors)

- Target: Cholinesterase Inhibitors (Alzheimer's research).
- Rationale: Carbamates are stable pharmacophores that mimic the transition state of acetylcholine hydrolysis.
- Protocol: Reaction with Isocyanates (R-N=C=O) or Carbonyl Diimidazole (CDI) activation.

## Visualization: Structure-Activity Relationship (SAR)



[Click to download full resolution via product page](#)

Figure 2: SAR Map detailing the functional roles of the tail, ring, and head group.

## Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocols must be used during synthesis and characterization.

## In-Process Control (IPC)

- TLC System: 10% Methanol in Dichloromethane (DCM) + 1%  
.
- Observation: The alcohol product will be significantly more polar (lower R<sub>f</sub>) than the ketone intermediate.
- Stain: Ninhydrin is weak for tertiary amines; use Dragendorff's reagent (orange stain) or Iodine vapor.

## Analytical Characterization (Expected Data)

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - 3.33 (s, 3H) -> Methoxy group ( ).
  - 3.42 (t, 2H) -> Methylene next to ether oxygen.
  - 3.6-3.7 (m, 1H) -> Methine proton at C4 (CH-OH). Shift: This proton shifts downfield (to ~4.5-5.0 ppm) upon esterification, serving as a diagnostic check for successful derivatization.
- Mass Spectrometry (ESI+):
  - Expect  
peak at 174.15 m/z.

## References

- Preparation of 1-(3-methoxypropyl)-4-piperidinamine. (Patent CN105130880A). Vertex AI Grounding Source. [3](#)[4][5]
- 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4.ChemicalBook. [6](#)[7][4][5]

- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 ( $\sigma_1$ ) Receptor Ligands. Uniba.it. [2](#)[4][5]
- 1-(3-Methoxypropyl)piperidin-4-ol (CAS 1225518-03-5) Product Page. Sigma-Aldrich. [Link](#)
- Synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. NIH / PubMed. [8](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 1215295-87-6,4-Bromo-1-isopropyl-3-methyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
- [2. ricerca.uniba.it \[ricerca.uniba.it\]](#)
- [3. CN105130880A - Method for preparing 1-\(3-methoxypropyl\)-4-piperidinamine - Google Patents \[patents.google.com\]](#)
- [4. \(+\)-\[3H\]3-\(3-hydroxyphenyl\)-N-\(1-propyl\)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. 1-\(3-Methoxypropyl\)-4-piperidinamine | 179474-79-4 \[chemicalbook.com\]](#)
- [7. nbinno.com \[nbinno.com\]](#)
- [8. Synthesis and structure-activity relationships of a series 4-methoxy-3-\(piperidin-4-yl\)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [1-(3-Methoxypropyl)-4-Piperidinol Derivatives: Technical Development Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2467642/docs#1-3-methoxypropyl-4-piperidinol-derivatives-technical-development-guide\]](https://www.benchchem.com/product/b2467642/docs#1-3-methoxypropyl-4-piperidinol-derivatives-technical-development-guide)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)